3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-9(13-11-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSJRLWEHPRMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The piperidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Biology
The compound has been studied for its potential biological activities , including:
-
Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and MEL-8 (melanoma). The mechanism involves modulation of apoptotic pathways, including activation of caspase-3 and upregulation of p53 protein levels.
Cell Line IC₅₀ (µM) MCF-7 12.5 MEL-8 15.0 -
Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective suppression of bacterial growth.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical agent . Its unique properties make it a candidate for drug development targeting various diseases, particularly cancers.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its stability and reactivity make it suitable for various formulations.
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Oxadiazole Derivatives Against Cancer : A study investigated a series of oxadiazole derivatives similar to this compound, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin.
- In Vivo Studies : Future research is needed to evaluate the in vivo efficacy and safety profiles of these compounds in animal models to further establish their therapeutic potential against various forms of cancer.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adrenergic Blockers with Oxadiazole Moieties
- Prodolol vs. Labetalol :
Prodolol exhibits stronger β-blocking activity than labetalol (a clinically used α/β-blocker) but comparable α-blocking effects. This is attributed to the optimal spatial orientation of the piperidinylmethyl group in prodolol, which enhances interactions with adrenergic receptors . - Prodolol vs. Propranolol: Prodolol’s β-blocking potency surpasses propranolol, likely due to the 1,2,4-oxadiazole ring’s bioisosteric replacement of propranolol’s naphthalene system, improving metabolic stability .
Table 1: Pharmacological Comparison of Adrenergic Blockers
| Compound | β-Blocking Activity | α-Blocking Activity | Key Structural Feature |
|---|---|---|---|
| Prodolol | High | Moderate | 1,2,4-oxadiazole + piperidinyl |
| Labetalol | Moderate | Moderate | Benzene + ethanolamine |
| Propranolol | Moderate | None | Naphthalene + isopropylamine |
1,2,4-Oxadiazole Derivatives with Varied Substituents
Substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring significantly influence biological activity:
- Antifungal/Nematicidal Derivatives :
Compounds like 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole () show strong nematicidal activity due to electrophilic trichloromethyl groups, but lack adrenergic effects. Replacing trichloromethyl with piperidinylmethyl shifts activity toward receptor modulation . - Methoxy vs. Halogen Substituents :
Methoxy groups at the phenyl position (e.g., 5-(2-methoxyphenyl)-1,2,4-oxadiazole) enhance antifungal activity compared to halogenated analogs, highlighting the role of electron-donating groups .
Table 2: Substituent Effects on 1,2,4-Oxadiazole Activity
| Substituent at Position 5 | Biological Activity | Key Mechanism |
|---|---|---|
| Piperidinylmethyl (Prodolol) | β/α-Adrenergic blocking | Receptor interaction via H-bond |
| Trichloromethyl | Nematicidal | Electrophilic reactivity |
| Methoxyphenyl | Antifungal | SDH enzyme inhibition |
Comparison with Other Oxadiazole Isomers
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
- Lipophilicity and Solubility :
1,3,4-Oxadiazoles are more polar than 1,2,4-oxadiazoles, leading to higher aqueous solubility and reduced hERG channel interactions. However, 1,2,4-oxadiazoles (e.g., prodolol) offer better metabolic stability in lipophilic environments . - Pharmacological Flexibility :
While 1,3,4-oxadiazoles are widely used in anticancer and antimicrobial agents, 1,2,4-oxadiazoles excel in CNS-targeting drugs due to their conformational rigidity .
Table 3: Isomeric Differences in Oxadiazoles
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
|---|---|---|
| LogD (lipophilicity) | Higher (e.g., prodolol: ~2.5) | Lower (e.g., ~1.8) |
| Metabolic Stability | High | Moderate |
| Common Applications | Adrenergic blockers, CNS | Anticancer, antimicrobial |
Key Research Findings and Implications
- Prodolol’s Superiority : The piperidinylmethyl group in prodolol enables dual adrenergic blocking, a rare feature among oxadiazoles. This positions it as a candidate for cardiovascular diseases requiring combined α/β-blockade .
- Substituent Optimization : Methoxy or amine groups enhance target-specific activity, while halogens or electrophilic groups favor pesticidal applications .
- Isomer Selection : 1,2,4-Oxadiazoles are preferred for receptor-targeted therapies, whereas 1,3,4-isomers suit high-solubility requirements .
Biological Activity
3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidinylmethyl group and a methyl substituent on the oxadiazole ring, which may contribute to its diverse biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, synthesis routes, and potential applications in medicine.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- CAS Number : 2144659-02-7
Synthesis
The synthesis of this compound typically involves cyclization reactions between hydrazides and isocyanates. The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions. Optimized synthetic routes are essential for achieving high yields and purity in industrial applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism involves modulation of key apoptotic pathways, including the activation of caspase-3 and upregulation of p53 protein levels .
Table 1: IC₅₀ Values for Anticancer Activity
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth .
Table 2: Antimicrobial Activity
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may include inhibition of enzymes involved in cancer cell proliferation or modulation of receptor activities related to apoptosis .
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Oxadiazole Derivatives Against Cancer : A study investigated a series of oxadiazole derivatives, including those similar to this compound, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : Future research is needed to evaluate the in vivo efficacy and safety profiles of these compounds in animal models to further establish their potential as therapeutic agents against various forms of cancer .
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions. For example:
- Route 1 : Cyclization of hydrazine derivatives with carboxylic acids or nitriles under basic conditions (e.g., NaH in mineral oil) .
- Route 2 : Reaction of 5-(chloromethyl)-1,2,4-oxadiazole intermediates with piperidine derivatives, followed by purification via column chromatography .
Key considerations include controlling reaction temperature (20–80°C) and stoichiometric ratios to minimize byproducts. Yields range from 70–100% depending on substituents .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Q. What are the primary stability and purity considerations during synthesis?
- Air Sensitivity : The compound may degrade in humid conditions; use inert atmospheres (N₂/Ar) .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against targets like Sirt2?
- Substituent Optimization : A para-substituted phenyl ring at position 3 and cyclic amines (e.g., piperidine) at position 5 enhance Sirt2 inhibition. For example:
- Compound 21b (IC₅₀ = 1.5 µM) vs. 21a (IC₅₀ = 10 µM) highlights the impact of halogen substituents on potency .
- Methodology : Use α-tubulin-acetylLys40 peptide assays to screen inhibitory activity .
Q. How can researchers resolve contradictions in IC₅₀ values across different leukemia cell lines?
- Assay Variability : Differences in cell line genotypes (e.g., K562 vs. HL-60) and assay conditions (e.g., ATP levels, incubation time) affect results. Normalize data using internal controls (e.g., β-actin) .
- Data Validation : Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) .
Q. What computational tools model interactions between this compound and biological targets?
- Molecular Docking : Tools like AutoDock Vina predict binding poses with Sirt2’s hydrophobic pocket (e.g., piperidine moiety interacting with Val233) .
- Wavefunction Analysis : Multiwfn software calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding .
Q. How does lipophilicity (logP) influence pharmacokinetics and blood-brain barrier (BBB) penetration?
Q. What strategies enhance selectivity for enzymes like Sirt2 over off-targets (e.g., Sirt1/Sirt3)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
